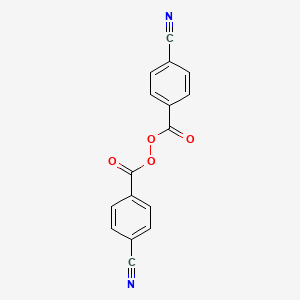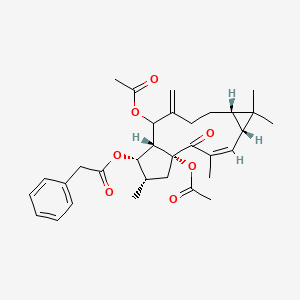
2-(4-Methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)acetate is an organic compound with the molecular formula C9H10O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)acetate typically involves the reaction of 4-methylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methylphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: 4-Methylphenoxyacetic acid.
Reduction: 2-(4-Methylphenoxy)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Methylphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)acetate involves its interaction with specific molecular targets. For instance, as a herbicide, it mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetate: A chlorinated analog with similar herbicidal properties.
2-(4-Methoxyphenoxy)acetate: A methoxy-substituted analog with different chemical reactivity.
2-(4-Bromophenoxy)acetate: A brominated analog used in various chemical syntheses.
Uniqueness
2-(4-Methylphenoxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the para position enhances its stability and reactivity compared to other analogs .
Properties
Molecular Formula |
C9H9O3- |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1 |
InChI Key |
SFTDDFBJWUWKMN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


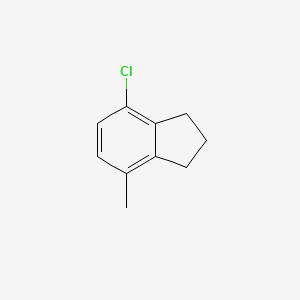


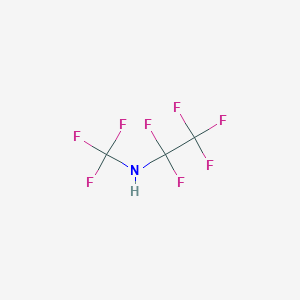
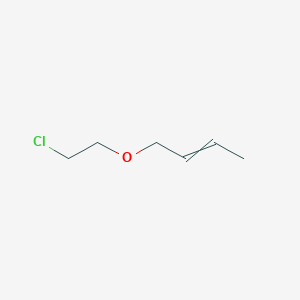

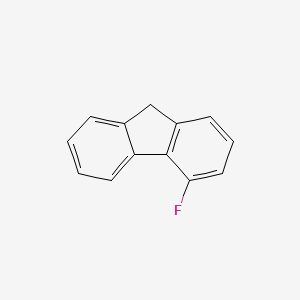
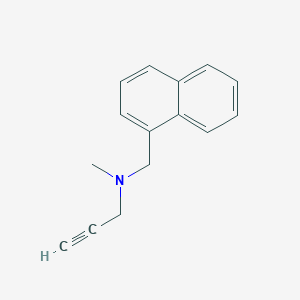

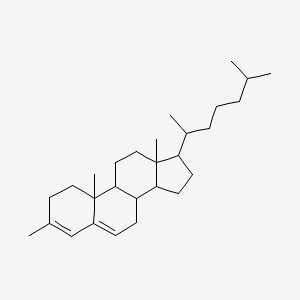
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
